molecular formula C12H19NO4 B8255177 (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid

(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid

Cat. No.: B8255177
M. Wt: 241.28 g/mol
InChI Key: OUIBHCFUGWXKHT-QJAFJHJLSA-N
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Description

(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound featuring a seven-membered azabicyclo[4.1.0]heptane scaffold. The structure includes a bridgehead nitrogen atom, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent at the (3R)-position. This compound is significant in medicinal chemistry and asymmetric synthesis due to its rigid bicyclic framework, which enforces stereochemical control in catalytic applications .

Properties

IUPAC Name

(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8(10(14)15)5-4-7-6-9(7)13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7?,8-,9?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIBHCFUGWXKHT-QJAFJHJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CCC2C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Protection Strategies

The core bicyclo[4.1.0]heptane skeleton is typically constructed via intramolecular cyclization reactions. A common approach begins with functionalized cyclohexene derivatives, where a nitrogen atom is introduced through reductive amination or nucleophilic substitution. For example, N-protected aminocyclohexene carboxylates undergo acid- or base-mediated cyclization to form the azabicyclo framework. The tert-butoxycarbonyl (Boc) group is introduced early to protect the secondary amine, often via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

A critical challenge is achieving the desired (3R) stereochemistry. Enantioselective hydrogenation of intermediate enamines or ketones using chiral catalysts (e.g., Ru-BINAP complexes) has been employed to control stereochemistry. Alternatively, enzymatic resolution of racemic mixtures using lipases or esterases can isolate the (3R)-enantiomer.

Industrial-Scale Production

Industrial synthesis prioritizes scalability and cost-effectiveness. Continuous flow reactors are utilized for exothermic steps such as cyclization or protection reactions, improving heat dissipation and reaction control. Key stages include:

  • Ring-closing metathesis : Catalyzed by Grubbs’ catalysts to form the bicyclic structure.

  • Chemoselective reduction : Hydrogenation of unsaturated intermediates without affecting the Boc group.

  • Crystallization-driven purification : Isolation of the (3R)-enantiomer via diastereomeric salt formation with chiral acids like (+)-camphorsulfonic acid.

Typical yields for industrial processes range from 40% to 60%, with purity exceeding 98% after recrystallization.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., THF , DMF ) enhance cyclization rates by stabilizing transition states, while protic solvents (e.g., MeOH ) favor protection steps. Strong bases like sodium hydride or LDA are employed for deprotonation during Boc protection, though milder bases (e.g., K₂CO₃ ) are preferred for acid-sensitive intermediates.

Step Optimal Solvent Base Yield
CyclizationTHFNaH65–70%
Boc ProtectionDCMEt₃N85–90%
Enantiomer ResolutionMeOH/H₂O(+)-CSA50–55%

Chemoselective Functionalization

Post-cyclization modifications often target the carboxylic acid moiety. Esterification with benzyl bromide or methyl iodide under Mitsunobu conditions enables further functionalization while preserving the Boc group. Conversely, hydrolysis of esters using LiOH in THF/H₂O regenerates the carboxylic acid without racemization.

Recent Methodological Advances

Biocatalytic Approaches

Engineered transaminases and ketoreductases have been explored for asymmetric synthesis of the bicyclic core. E. coli -expressed ω-transaminases convert prochiral ketones to (3R)-amines with >99% enantiomeric excess, though substrate scope remains limited.

Challenges and Limitations

  • Ring strain : The bicyclo[4.1.0]heptane system’s strain complicates late-stage functionalization.

  • Stereochemical drift : Acidic or basic conditions may epimerize the (3R)-center, necessitating stringent pH control.

  • Purification complexity : Chromatographic separation of diastereomers remains labor-intensive, driving interest in crystallization-based resolutions .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound contains two primary reactive sites:

  • Boc-protected amine : A sterically hindered secondary amine protected by a tert-butoxycarbonyl group.

  • Carboxylic acid : Positioned at the 3-carbon of the bicyclic system.

The bicyclic structure imposes steric constraints, potentially stabilizing intermediates or directing reaction selectivity.

Deprotection of the Boc Group

The Boc group is a common protecting group for amines, typically removed under acidic conditions (e.g., TFA, HCl) or via catalytic hydrogenation. For this compound:

Reaction Type Conditions Outcome Yield Reference
Acidic deprotectionTFA or HCl in dioxane (room temperature)Exposure of free amine~90-95% (analogous)
Basic deprotectionAmmonia in water (reflux)Deprotection with potential side reactions~96%

Note: While acidic conditions are standard for Boc removal, basic conditions (e.g., aqueous ammonia) may also achieve deprotection, as observed in related azabicyclic compounds .

Carboxylic Acid Derivatization

The carboxylic acid can undergo esterification, amidation, or coupling reactions. For example:

Reaction Type Conditions Outcome Yield Reference
EsterificationAlcohol + acid catalyst (e.g., H2SO4)Methyl/ethyl ester formation~80-90% (analogous)
Amide formationAmine nucleophile + coupling agent (e.g., HOBt)Amide derivative~70-85% (analogous)

The rigid bicyclic structure may enhance reaction efficiency by stabilizing transition states .

Substitution Reactions at the Amine

After Boc deprotection, the free amine can participate in alkylation, acylation, or nucleophilic substitution:

Reaction Type Conditions Outcome Yield Reference
AlkylationAlkyl halide + base (e.g., K2CO3)Alkylated amine derivative~60-75% (analogous)
AcylationAcyl chloride + base (e.g., Et3N)Acylated amine derivative~70-80% (analogous)

Stereochemical control at the 3R position may influence regioselectivity in these reactions .

Pharmaceutical Development

  • Drug design : The bicyclic framework serves as a scaffold for designing CNS-targeting agents, leveraging its ability to interact with receptors (e.g., P2Y14R) .

  • Chiral catalysis : The (3R) stereochemistry provides enantiomeric purity, critical for asymmetric synthesis and enantioselective reactions .

Synthetic Utility

  • Peptide synthesis : The carboxylic acid group allows incorporation into peptide backbones, while the Boc-protected amine facilitates controlled deprotection during synthesis .

  • Ring-opening metathesis : While not directly observed in this compound, related azabicyclic systems undergo ring-closing metathesis using Grubbs catalysts, suggesting potential for analogous transformations .

Scientific Research Applications

Synthesis of Antiviral Agents

One of the prominent applications of (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is in the synthesis of antiviral compounds, particularly those aimed at treating influenza. The compound is utilized as an intermediate in the production of GS4104, an antiviral drug that inhibits neuraminidase, an enzyme critical for the replication of influenza viruses .

Neuropharmacological Research

The bicyclic structure of this compound is of interest in neuropharmacology due to its potential interactions with neurotransmitter systems. Research indicates that derivatives of this compound may exhibit activity at various receptor sites, making them candidates for further investigation in the treatment of neurological disorders such as depression and anxiety.

Synthetic Methodologies

The compound serves as a key precursor in synthetic methodologies involving complex organic reactions. Its unique structure allows for diverse functionalization, enabling chemists to explore new synthetic routes and develop novel compounds with tailored biological activities .

Drug Development

In drug development, this compound is employed to create prodrugs that enhance bioavailability and reduce side effects. The protective Boc (tert-butyloxycarbonyl) group facilitates easier handling and purification during synthesis, which is crucial for large-scale pharmaceutical production.

Case Study 1: Synthesis of GS4104

A study detailed a cost-effective method for synthesizing GS4104 using this compound as an intermediate. The process involved a series of reactions that efficiently converted readily available starting materials into the desired antiviral agent, showcasing the compound's utility in pharmaceutical chemistry .

Case Study 2: Neuroactive Derivatives

Research has explored various derivatives of this compound for their neuroactive properties. One derivative demonstrated significant affinity for serotonin receptors, suggesting potential applications in antidepressant therapies. This highlights the importance of structural modifications in enhancing biological activity and specificity against target receptors .

Mechanism of Action

The mechanism of action of (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Bicyclic Ring Systems

Azabicyclo[2.2.1]heptane Derivatives
  • Example : (1S,3R,4R)-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .
    • Structural Difference : Smaller bicyclo[2.2.1] system with two adjacent bridgehead carbons, leading to higher ring strain and distinct conformational rigidity compared to the [4.1.0] system.
    • Synthesis : Prepared via stereoselective aza-Diels-Alder reactions followed by Boc protection .
    • Applications : Widely used in enantioselective catalysis (e.g., aldol reactions) due to precise stereochemical control .
Oxabicyclo[4.1.0]heptane Analogs
  • Example : 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid .
    • Structural Difference : Oxygen replaces the bridgehead nitrogen, reducing basicity and altering hydrogen-bonding capacity.
    • Properties : Lower polarity and increased thermal stability compared to aza analogs .
    • Applications : Studied in VOC emissions analysis and as intermediates in polymer chemistry .
Thia-Azabicyclo[3.2.0]heptane Derivatives
  • Example: (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA) . Structural Difference: Incorporates sulfur (thia) and a β-lactam ring, critical for antibiotic activity. Applications: Precursor to penicillins and cephalosporins .

Substituent Variations

Boc-Protected vs. Free Amine Analogs
  • Boc Protection : Enhances stability during synthesis but requires deprotection for biological activity. Example: Boc derivatives in and show improved solubility in EtOAc and DCM .
  • Free Amine Analogs : More reactive but prone to oxidation. Example: (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid requires careful handling under inert atmospheres .
Carboxylic Acid vs. Ester Derivatives
  • Carboxylic Acid : Enables salt formation and metal coordination. Example: The target compound’s acid group allows for chiral ligand synthesis in iridium catalysts .
  • Ester Derivatives : Improved lipophilicity. Example: 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid 1,1-dimethylethyl ester () is used in prodrug design .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility Stability
Target Compound C₁₂H₁₉NO₄ 265.28 Soluble in DCM, EtOAc Stable at RT under inert conditions
(1S,3R,4R)-2-Boc-2-azabicyclo[2.2.1] analog C₁₁H₁₇NO₄ 227.25 Soluble in MeOH, H₂O Sensitive to acid hydrolysis
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid C₇H₁₀O₃ 142.15 Soluble in ethers Thermally stable up to 150°C
6-APA (4-thia derivative) C₈H₁₂N₂O₃S 216.26 Water-soluble Degrades under acidic conditions

Biological Activity

(3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework with a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of approximately 239.29 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific glycosidases and neuraminidases, which are critical in carbohydrate metabolism and viral replication .
  • Antiviral Properties : The compound has been noted for its potential as an intermediate in the synthesis of antiviral agents, particularly those targeting influenza viruses by inhibiting neuraminidase activity .

Research Findings

Several studies have evaluated the biological activity of this compound, revealing significant insights into its pharmacological potential.

Inhibition Studies

A study assessed the inhibition of various enzymes by this compound at different concentrations:

EnzymeIC50 (µM)Notes
Neuraminidase6Effective against strains of influenza
β-Galactosidase25Moderate inhibition observed
β-Mannosidase148% increase at 5 mMActivates enzyme activity

These results suggest that the compound not only inhibits certain enzymes but may also enhance the activity of others under specific conditions .

Case Studies

In a recent case study involving the synthesis of related compounds, (3R)-2-Boc-2-azabicyclo[4.1.0]heptane derivatives were tested for their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity against glioblastoma cells while sparing normal cells, highlighting their potential as anticancer agents .

Q & A

Basic: What are the key considerations for synthesizing (3R)-2-Boc-2-azabicyclo[4.1.0]heptane-3-carboxylic Acid?

Methodological Answer:
Synthesis requires careful control of cyclization and stereochemistry. The tert-butoxycarbonyl (Boc) group serves as a protecting amine, enabling selective reactivity during ring closure. Cyclopropane ring formation can be achieved via [2+1] cycloaddition or intramolecular nucleophilic displacement. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions like epoxide formation or Boc deprotection. Post-synthesis, chiral resolution via diastereomeric salt formation or chiral stationary phase chromatography ensures enantiomeric purity .

Basic: How to ensure stereochemical purity during synthesis?

Methodological Answer:
Stereochemical control is critical. Use chiral auxiliaries or catalysts during cyclopropane ring formation. For example, adjusting reaction conditions (e.g., Lewis acid catalysts) can favor cis/trans selectivity. Post-synthesis, employ chiral HPLC or capillary electrophoresis for analysis. Computational tools like ab initio calculations can predict transition-state energy barriers, guiding reaction design to minimize racemization .

Advanced: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR identifies stereochemistry and confirms Boc protection (e.g., tert-butyl signals at δ ~1.4 ppm). NOESY distinguishes axial/equatorial substituents on the bicyclic core .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak IA/IB .
  • Mass Spectrometry (HRMS): Validates molecular weight and detects impurities (e.g., deprotected intermediates).
  • X-ray Crystallography: Resolves absolute configuration for crystalline derivatives .

Advanced: How to design experiments to resolve contradictory data in reaction yields?

Methodological Answer:
Contradictions often arise from competing reaction pathways. Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent, catalyst loading). Kinetic studies (e.g., in-situ FTIR or NMR) identify rate-determining steps. For example, observed cis selectivity via ab initio modeling of transition states, explaining unexpected stereochemical outcomes . Validate hypotheses with isotopic labeling or computational simulations.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
  • Ventilation: Work in a fume hood to minimize inhalation risks.
  • Waste Disposal: Collect organic waste separately; avoid drainage due to potential environmental toxicity .

Advanced: How to optimize reaction conditions for scalability without compromising stereoselectivity?

Methodological Answer:

  • Continuous Flow Reactors: Improve heat/mass transfer for exothermic cyclization steps.
  • In-Situ Monitoring: Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates.
  • Catalyst Screening: Test chiral catalysts (e.g., Ru or Rh complexes) for enantioselective cyclopropanation.
  • DOE Workflow: Optimize solvent polarity (e.g., THF vs. DCM) and temperature gradients to balance yield and selectivity .

Advanced: What computational approaches predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations: Model transition states to predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack on the bicyclic core).
  • Molecular Dynamics (MD): Simulate solvation effects on Boc group stability.
  • Docking Studies: If bioactive, predict binding modes to biological targets (e.g., enzymes in ’s antibacterial studies) .

Basic: How should the compound be stored to maintain stability?

Methodological Answer:
Store under inert atmosphere (argon) at –20°C to prevent Boc deprotection. Use desiccants to avoid hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can determine shelf life .

Advanced: What strategies enable regioselective functionalization of the bicyclic core?

Methodological Answer:

  • Directing Groups: Install temporary groups (e.g., sulfonamides) to guide C-H activation at specific positions.
  • Protection/Deprotection: Use orthogonal protecting groups (e.g., Fmoc for amines) to enable sequential modifications.
  • Transition Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki) for arylations at sterically accessible sites .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

  • Flash Chromatography: Use gradient elution (hexane/EtOAc) to separate Boc-protected products from byproducts.
  • Recrystallization: Optimize solvent pairs (e.g., EtOH/H2O) for high recovery of enantiopure crystals.
  • Distillation: For volatile intermediates, employ short-path distillation under reduced pressure .

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